

# Early-Phase Clinical Trial Results for Omecamtiv Mecarbil: A Technical Guide

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Compound of Interest		
Compound Name:	Omecamtiv Mecarbil	
Cat. No.:	B1684361	Get Quote

#### Introduction

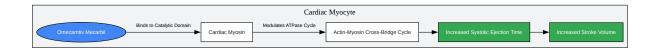
Omecamtiv Mecarbil (formerly CK-1827452) is a first-in-class, selective, small-molecule activator of cardiac myosin. It is designed to directly target the contractile mechanism of the heart, enhancing its function by increasing the efficiency of the actin-myosin cross-bridge cycle. This novel mechanism of action aims to improve cardiac contractility without increasing myocardial oxygen consumption or eliciting significant off-target effects, offering a potential new therapeutic avenue for heart failure with reduced ejection fraction (HFrEF). This technical guide provides an in-depth overview of the early-phase clinical trial results for Omecamtiv Mecarbil, focusing on the pivotal Phase II studies, COSMIC-HF and ATOMIC-AHF. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

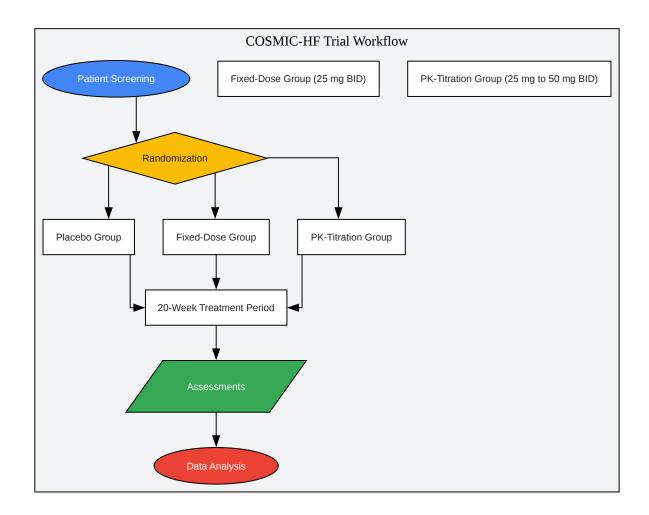
### **Mechanism of Action**

Omecamtiv Mecarbil enhances cardiac contractility by binding to the catalytic domain of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[1] This interaction allosterically modulates the myosin ATPase cycle, increasing the rate at which myosin heads transition into a "primed" state, ready to bind to actin. This leads to a greater number of myosin heads actively engaged with actin filaments during systole, resulting in a prolonged systolic ejection time and increased stroke volume.[1][2] Preclinical research has indicated that Omecamtiv Mecarbil's mechanism does not involve an increase in intracellular



calcium concentrations, a key differentiator from traditional inotropic agents that are often associated with adverse events like arrhythmias.[3]







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## References

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